

physical properties of 5,6-Dihydro-4H-pyran-2-carbonitrile

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Compound of Interest

Compound Name: 5,6-Dihydro-4H-pyran-2-carbonitrile

Cat. No.: B1590119

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An In-depth Technical Guide to the Physical Properties of **5,6-Dihydro-4H-pyran-2-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound featuring a dihydropyran ring and a nitrile functional group. Its unique structure makes it a valuable intermediate and building block in various synthetic applications.^[1] This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights and methodologies for its characterization. The molecule's utility is primarily as an intermediate in the synthesis of diverse pharmaceuticals and other organic compounds.^[2] It is particularly significant in the development of complex heterocyclic structures, which are fundamental in medicinal chemistry and drug discovery.^[2] Furthermore, its applications extend to the production of agrochemicals, such as pesticides and herbicides.^[2] The combination of the dihydropyran moiety and the versatile nitrile group allows it to participate in a wide array of chemical transformations, including cyclization and coupling reactions, rendering it essential for constructing complex molecular architectures.^{[1][2]}

Molecular Structure and Identifiers

The structural arrangement of **5,6-Dihydro-4H-pyran-2-carbonitrile** is foundational to its reactivity and physical characteristics. The presence of an ether linkage, a carbon-carbon double bond, and a nitrile group within a six-membered ring defines its chemical behavior.

Caption: Chemical structure of **5,6-Dihydro-4H-pyran-2-carbonitrile**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	31518-13-5	[2]
Molecular Formula	C ₆ H ₇ NO	[1] [2]
Molecular Weight	109.13 g/mol	[1] [2]
Canonical SMILES	C1CC=C(OC1)C#N	

| MDL Number | MFCD08437233 |[\[2\]](#) |

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in synthetic protocols. The data presented below has been consolidated from various chemical suppliers and databases.

Table 2: Physical and Chemical Properties

Property	Value	Source
Boiling Point	195.2 ± 30.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Flash Point	78.5 ± 18.4 °C	[1]
LogP	0.38	[1]

| Storage Condition | Room temperature, dry |[\[2\]](#) |

Note: Some values are calculated and should be considered estimates.

Spectroscopic Profile: A Mechanistic Interpretation

Spectroscopic analysis is indispensable for confirming the structure and purity of **5,6-Dihydro-4H-pyran-2-carbonitrile**. Below is an expert interpretation of the expected spectral data, explaining the causal relationship between the molecule's structure and its spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For **5,6-Dihydro-4H-pyran-2-carbonitrile**, the key absorptions are predicted as follows:

- $\sim 2230\text{-}2240\text{ cm}^{-1}$: A sharp, strong peak characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration. The exact position can be influenced by conjugation. For comparison, pyrano[2,3-d]thiazole-6-carbonitrile derivatives show a $\text{C}\equiv\text{N}$ stretch in the range of $2232\text{-}2238\text{ cm}^{-1}$.^[3]
- $\sim 1650\text{-}1680\text{ cm}^{-1}$: A medium-intensity peak corresponding to the $\text{C}=\text{C}$ stretching of the double bond within the pyran ring.
- $\sim 1200\text{-}1000\text{ cm}^{-1}$: A strong, broad absorption band associated with the $\text{C}-\text{O}-\text{C}$ (ether) asymmetric and symmetric stretching vibrations.
- $\sim 3000\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations from the sp^3 hybridized carbons of the saturated portion of the ring.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching from the sp^2 hybridized carbons of the alkene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ^1H NMR:
 - Olefinic Proton: A single proton on the $\text{C}=\text{C}$ double bond (adjacent to the nitrile) is expected to appear as a multiplet in the downfield region ($\sim 6.0\text{-}7.0\text{ ppm}$) due to deshielding from the adjacent oxygen and nitrile group.

- Methylene Protons (O-CH₂): The two protons on the carbon adjacent to the ring oxygen (C6) will be diastereotopic and are expected to appear as complex multiplets in the range of ~3.5-4.5 ppm.
 - Aliphatic Methylene Protons: The protons on the remaining saturated carbons (C4 and C5) will likely resonate as multiplets in the upfield region (~1.5-2.5 ppm).
- ¹³C NMR:
 - Nitrile Carbon (C≡N): A characteristic peak is expected around ~115-120 ppm.[3]
 - Olefinic Carbons (C=C): Two distinct signals are expected in the ~100-150 ppm region. The carbon bearing the nitrile group will be further downfield.
 - Ether-Linked Carbons (C-O): The two carbons bonded to the ring oxygen will appear in the ~60-80 ppm range.
 - Aliphatic Carbon: The remaining sp³ hybridized carbon will be found in the most upfield region of the spectrum, typically ~20-30 ppm.

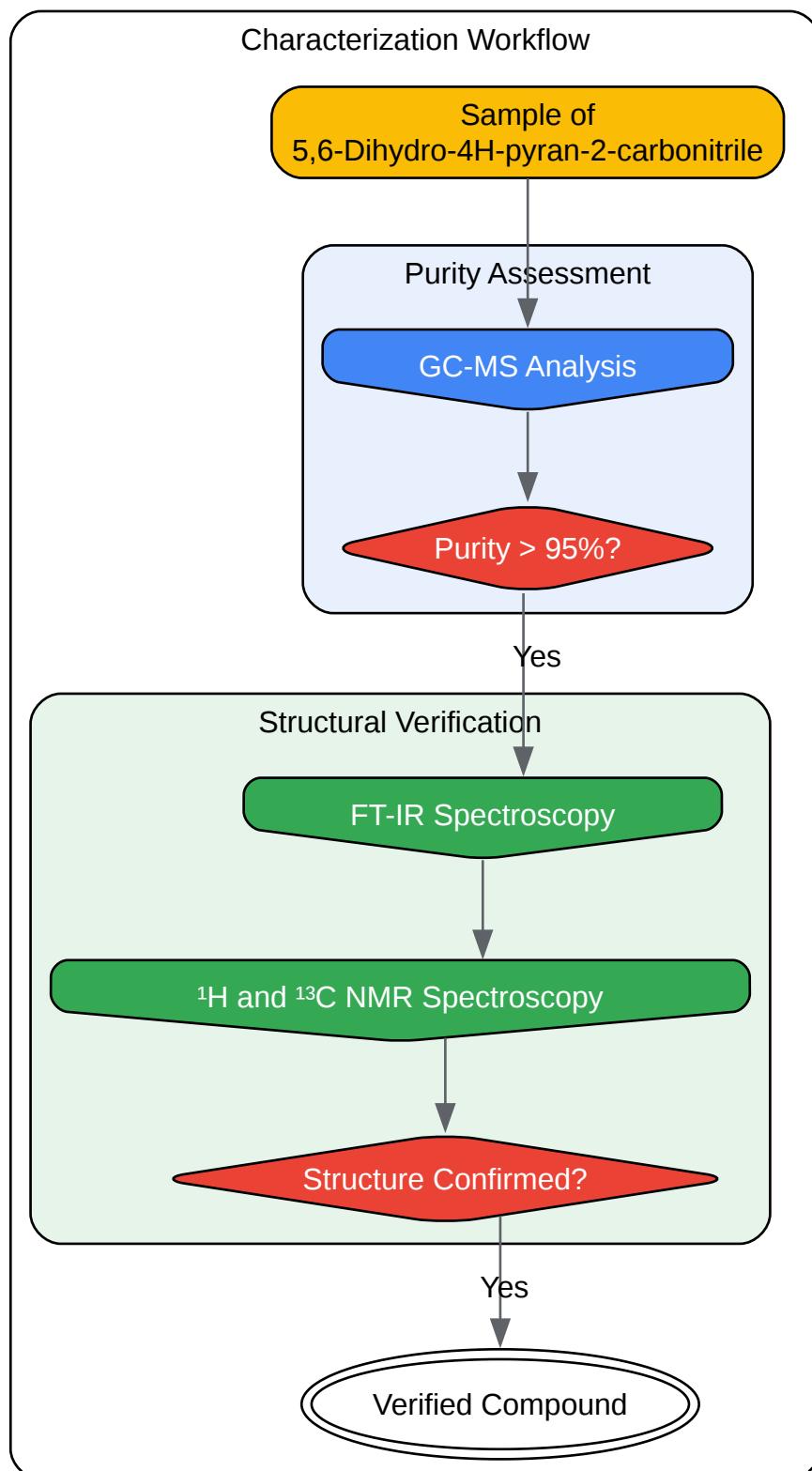
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

- Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (109.13).
- Key Fragmentation: A common fragmentation pathway for cyclic ethers and alkenes is the retro-Diels-Alder reaction, which could lead to characteristic neutral losses and charged fragments.[4] Other likely fragmentations include the loss of the nitrile group (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).

Experimental Protocols for Characterization

To ensure scientific integrity, every protocol must function as a self-validating system. The following workflows are designed to provide robust and verifiable characterization of **5,6-Dihydro-4H-pyran-2-carbonitrile**.



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Caption: Workflow for the comprehensive characterization of the compound.

Protocol 1: Purity and Identity Confirmation via GC-MS

This protocol validates the sample's purity and confirms its molecular weight.

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation:
 - Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
 - Injector: Set to 250°C in split mode.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-300.
- Data Analysis:
 - Purity: Integrate the total ion chromatogram (TIC). The peak area of the main component relative to the total area of all peaks determines the purity.
 - Identity: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak at m/z 109. Compare the fragmentation pattern with predicted pathways.
- Causality: The GC separates the analyte from volatile impurities based on boiling point and polarity. The MS provides a mass fingerprint, confirming the molecular weight and offering structural clues through fragmentation. This dual-detection system ensures that the measured purity corresponds to the correct compound.

Protocol 2: Definitive Structural Elucidation via FT-IR and NMR

This protocol provides an unambiguous confirmation of the compound's covalent structure.

- FT-IR Spectroscopy:
 - Sample Preparation: Place a single drop of the neat liquid sample between two NaCl or KBr plates.
 - Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
 - Analysis: Identify characteristic peaks for the nitrile, alkene, and ether functional groups as detailed in the spectroscopic profile section. This rapidly confirms the presence of the core structural motifs.
- NMR Spectroscopy:
 - Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3).
 - Data Acquisition: Acquire ^1H and ^{13}C spectra on a spectrometer operating at a minimum of 300 MHz for protons. Include Distortionless Enhancement by Polarization Transfer (DEPT) experiments to aid in distinguishing CH , CH_2 , and CH_3 carbons.
 - Analysis: Assign all proton and carbon signals based on their chemical shifts, multiplicities, and integrations. The complete assignment must match the proposed structure of **5,6-Dihydro-4H-pyran-2-carbonitrile**.
- Trustworthiness: The combination of these techniques provides a self-validating system. FT-IR offers a quick and definitive check for the required functional groups. NMR spectroscopy then provides the complete atomic connectivity map. If the data from both techniques are consistent with the proposed structure, the identification is considered definitive and trustworthy.

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